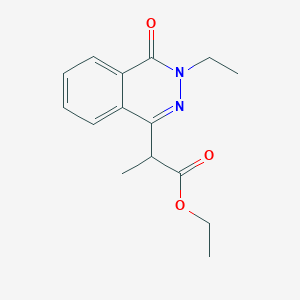
N~2~-(4-fluorophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-fluorophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as FMME-NH-Ph-Glyc-OH, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of glycine derivatives, which are known to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of FMME-NH-Ph-Glyc-OH involves the inhibition of DPP-4 activity. DPP-4 is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1), which stimulate insulin secretion and reduce blood glucose levels. Inhibition of DPP-4 by FMME-NH-Ph-Glyc-OH results in increased levels of GLP-1, leading to improved glucose metabolism and insulin secretion.
Biochemical and Physiological Effects:
FMME-NH-Ph-Glyc-OH has been shown to exhibit a range of biochemical and physiological effects. In addition to its inhibitory activity against DPP-4, it has been shown to exhibit anti-inflammatory and antioxidant activity. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using FMME-NH-Ph-Glyc-OH in lab experiments include its potent inhibitory activity against DPP-4, its potential as a candidate for the treatment of type 2 diabetes, and its ability to exhibit a range of biochemical and physiological effects. However, the limitations of using FMME-NH-Ph-Glyc-OH in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research involving FMME-NH-Ph-Glyc-OH. These include:
1. Further studies to elucidate the mechanism of action of FMME-NH-Ph-Glyc-OH and its potential targets in the treatment of type 2 diabetes.
2. Development of more efficient synthesis methods for FMME-NH-Ph-Glyc-OH to improve its yield and purity.
3. Investigation of the potential of FMME-NH-Ph-Glyc-OH as a candidate for the treatment of other metabolic disorders such as obesity and cardiovascular disease.
4. Development of novel drug delivery systems for FMME-NH-Ph-Glyc-OH to improve its bioavailability and reduce potential toxicity.
Conclusion:
FMME-NH-Ph-Glyc-OH is a promising compound that has gained significant interest in the scientific community due to its potential applications in drug discovery and development. Its potent inhibitory activity against DPP-4 and its ability to exhibit a range of biochemical and physiological effects make it a potential candidate for the treatment of type 2 diabetes and other metabolic disorders. Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of FMME-NH-Ph-Glyc-OH involves the reaction of N-(2-methoxyethyl)-N-methylglycine with 4-fluorobenzoyl chloride and methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution and results in the formation of FMME-NH-Ph-Glyc-OH as a white solid.
Aplicaciones Científicas De Investigación
FMME-NH-Ph-Glyc-OH has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against a class of enzymes known as dipeptidyl peptidase-4 (DPP-4), which are involved in the regulation of glucose metabolism and insulin secretion. This makes FMME-NH-Ph-Glyc-OH a potential candidate for the treatment of type 2 diabetes.
Propiedades
IUPAC Name |
2-(4-fluoro-N-methylsulfonylanilino)-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O4S/c1-19-8-7-14-12(16)9-15(20(2,17)18)11-5-3-10(13)4-6-11/h3-6H,7-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZFXUCYMDKFQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(3-fluorophenyl)amino]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5179935.png)
![2-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5179945.png)
![5-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5179958.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-fluorobenzamide](/img/structure/B5179966.png)

![1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline](/img/structure/B5179976.png)
![1-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5179986.png)
![1-[(1-naphthyloxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5179991.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B5180008.png)
![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B5180016.png)
![4-[(4-chlorobenzyl)oxy]-N-(3,4-dimethylphenyl)-3-methoxybenzamide](/img/structure/B5180019.png)
![(3aS*,6aR*)-5-(3-chloro-2-pyridinyl)-3-[3-(4-methoxyphenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5180029.png)
